2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid
Description
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
acetic acid;2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C11H13N3O2.C2H4O2/c12-10(13)6-16-8-2-3-9-7(5-8)1-4-11(15)14-9;1-2(3)4/h2-3,5H,1,4,6H2,(H3,12,13)(H,14,15);1H3,(H,3,4) |
InChI Key |
CQJNMDZUWHRQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(=O)NC2=C1C=C(C=C2)OCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Reagents
- 2-Aminoacetamidine dihydrobromide : A common amidine source used in the synthesis of various amidine-containing heterocycles.
- 2-oxo-1,2,3,4-tetrahydroquinolin-6-ol or derivatives : Serve as the quinolinone precursor.
- Bases such as sodium methoxide, sodium hydroxide, potassium acetate, or potassium carbonate : Used to facilitate nucleophilic substitution and amidine formation.
- Solvents : Methanol, ethanol, 1,4-dioxane, N,N-dimethylformamide (DMF), water, and ethyl acetate are commonly employed.
Typical Synthetic Routes
Route A: Ether Formation via Nucleophilic Substitution
- Activation of the quinolinone hydroxyl group : The 6-hydroxy group of tetrahydroquinolinone is activated or directly reacted with 2-aminoacetamidine derivatives under basic conditions.
- Nucleophilic attack by amidine : 2-aminoacetamidine dihydrobromide reacts with the activated quinolinone intermediate in the presence of a base (e.g., sodium methoxide or potassium carbonate) to form the ether linkage.
- Reaction conditions : Generally performed in polar solvents like methanol or DMF, at temperatures ranging from room temperature to reflux (~80°C), under inert atmosphere to prevent oxidation.
- Purification : The crude product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate or by recrystallization from ethanol or other suitable solvents.
Route B: Stepwise Amidination and Etherification
- Synthesis of 2-aminoacetamidine intermediates : Prepared by reacting amino acids or amidine salts with diketones or halo ketones under basic aqueous or alcoholic conditions.
- Coupling with quinolinone derivatives : The amidine intermediate is coupled with 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in the presence of bases such as potassium acetate or sodium hydroxide.
- Reaction monitoring : TLC or LC-MS is used to monitor the reaction progress.
- Isolation : After completion, the reaction mixture is acidified, extracted with organic solvents, dried, and concentrated. The product is then purified chromatographically.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Aminoacetamidine dihydrobromide + sodium methoxide | Methanol | RT | 1.5 h | 17-25 | Stirred, followed by extraction and chromatographic purification |
| 2 | Quinolinone derivative + 2-aminoacetamidine + K2CO3 | DMF | 80°C | 0.5-12 h | ~58 | Inert atmosphere, reaction monitored by TLC, crystallization from ethanol |
| 3 | 2-Aminoacetamidine + lithium bromide + molecular sieve | 1,4-Dioxane | 5-20°C, reflux | 6 h | 87 | Nitrogen atmosphere, reflux, recrystallization from ethanol |
| 4 | 2-Aminoacetamidine + potassium acetate | Isopropanol | 20°C | 2.5 h | Not specified | Reaction in presence of air, purified by reverse-phase chromatography |
Research Discoveries and Optimization Insights
- Base selection impacts yield and purity : Sodium methoxide and potassium carbonate are effective bases for promoting nucleophilic substitution to form the ether bond, with potassium carbonate in DMF yielding up to 58% isolated product.
- Solvent effects : Polar aprotic solvents like DMF and 1,4-dioxane enhance reaction rates and yields by stabilizing charged intermediates.
- Temperature control : Lower temperatures (5-20°C) followed by reflux improve selectivity and reduce side reactions, especially in the presence of lithium bromide as a catalyst.
- Inert atmosphere necessity : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates during reflux.
- Purification strategies : Silica gel chromatography and recrystallization from ethanol or ethyl acetate mixtures are standard for isolating high-purity products.
- Reaction time optimization : Reaction times vary widely (0.5 to 12 hours) depending on base, solvent, and temperature, requiring empirical optimization for each batch.
Summary of Key Experimental Procedures
Example Procedure
- A mixture of 2-aminoacetamidine dihydrobromide (1.21 g), potassium acetate (266 mg), and 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one derivative (500 mg) was stirred in isopropanol (13.4 mL) at 20°C for 2.5 hours under air.
- After completion, water was added, and the aqueous phase was extracted with ethyl acetate.
- The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated.
- The crude product was purified by reverse-phase chromatography (C18 column) using acetonitrile-water gradient to yield the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethanimidamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxyl or nitro groups, while reduction can produce hydroxylated quinoline compounds .
Scientific Research Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of phosphodiesterase, affecting cyclic nucleotide levels and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
- Core Structure: Shares the 2-oxo-tetrahydroquinoline backbone but replaces the ethanimidamide-ether group with a thiazole-oxazole carboxamide chain.
- Molecular Weight : Likely higher than 227.31 g/mol due to the added heterocyclic components .
(b) Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a)
- Core Structure: Quinoxaline instead of tetrahydroquinoline, with acetamide substituents.
(c) Tetrahydroquinoline-Based Acetic Acid Derivatives
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid | 227.31 | Tetrahydroquinoline | Ethanimidamide-ether, acetic acid | Pharmaceutical intermediates |
| N-(4-(2-Oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide | ~350 (estimated) | Tetrahydroquinoline | Thiazole-oxazole carboxamide | Kinase inhibitors |
| N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) | Not specified | Quinoxaline | Pyrimidine-thioacetamide | Antimicrobial agents |
| 2-(1-Methyl-tetrahydroquinolin-6-yl)acetic acid (CAS 30199-70-3) | Not specified | Tetrahydroquinoline | Methyl-acetic acid | Organic synthesis building block |
Research Findings and Functional Insights
- Solubility: The ethanimidamide group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like quinoxaline derivatives, which require organic solvents for synthesis .
- Reactivity : The amidine moiety may participate in nucleophilic reactions or coordinate with metal ions, a feature absent in acetamide or carboxylic acid derivatives .
- Biological Activity : Thiazole-oxazole analogs (e.g., compound from ) exhibit higher target specificity in enzyme inhibition assays, suggesting that the ethanimidamide derivative may require structural optimization for therapeutic use.
Notes and Limitations
Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, pKa) for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs.
Synthesis Challenges : While methods from could be adapted, the amidine group’s sensitivity to hydrolysis may necessitate inert reaction conditions.
Commercial Availability : The compound is listed in building block catalogs (e.g., Enamine Ltd), indicating its use in medicinal chemistry pipelines .
Q & A
Q. What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
